3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core substituted with a 4-chlorophenyl ethylamino group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazinone core, followed by the introduction of the 4-chlorophenyl ethylamino group and the 4-methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-bromophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- 3-{[2-(4-fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- 3-{[2-(4-methylphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one
Uniqueness
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-17-8-6-16(7-9-17)23-13-12-22-18(19(23)24)21-11-10-14-2-4-15(20)5-3-14/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKWPZXYQEQKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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